3-(2-Phenylacetamido)propanoic acid

Description

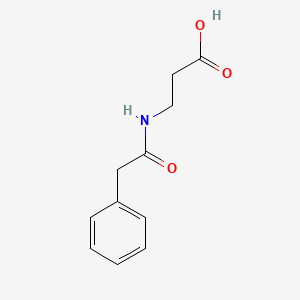

3-(2-Phenylacetamido)propanoic acid is a β-amino acid derivative featuring a phenylacetamide group attached to the β-carbon of a propanoic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and drug design.

Properties

IUPAC Name |

3-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(12-7-6-11(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJWSYAIZWDHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylacetamido)propanoic acid typically involves the reaction of phenylacetic acid with beta-alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between phenylacetic acid and beta-alanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylacetamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Phenylacetamido)propanoic acid has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid (CAS 171002-19-0): Molecular Weight: 317.77 g/mol . Substituent: A chlorine atom at the 4-position of the phenyl ring.

- 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid (CAS 1017789-68-2): Molecular Weight: 362.22 g/mol . Substituent: Bromine at the 3-position of the phenyl ring. Impact: Bromine’s larger atomic size increases steric hindrance and polarizability, which may alter metabolic stability and solubility. However, this derivative is discontinued, suggesting challenges in synthesis or stability .

Table 1: Halogen-Substituted Analogs

Acetamido-Modified Analogs

- 3-Acetamido-3-phenylpropanoic acid (CAS 40638-98-0): Structure: Replaces phenylacetamido with an acetamido group.

- (2S)-2-Acetamido-3-(3-phenoxyphenyl)propanoic acid (CAS 1384435-43-1): Structure: Incorporates a phenoxy group and stereospecific acetamido substitution.

Table 2: Acetamido-Modified Analogs

Heterocyclic and Complex Derivatives

- EG-003: Contains a tetrahydronaphthalen-1-yloxy group and dual phenylacetamido chains.

- 3-[7-(4-Acetamidophenyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Structure: Triazolo-pyrimidinyl core linked to propanoic acid. Impact: The heterocycle enhances rigidity and hydrogen-bonding capacity, likely boosting potency in enzyme inhibition .

Biological Activity

3-(2-Phenylacetamido)propanoic acid, also known as N-(phenylacetyl)-beta-alanine, is a compound with significant potential in biological research and therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

The synthesis of this compound typically involves the reaction of phenylacetic acid with beta-alanine. Commonly used coupling reagents include dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond between the two reactants.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This modulation can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Anti-Inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By reducing the production of prostaglandins, this compound could potentially alleviate symptoms associated with inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus has been noted, indicating its potential as an antimicrobial agent .

Case Study 1: Inhibition of Inflammatory Pathways

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The treatment group exhibited lower levels of cytokines such as IL-6 and TNF-alpha compared to controls, suggesting a potent anti-inflammatory effect.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H13NO3 | Anti-inflammatory, Antimicrobial |

| Phenylacetic acid | C8H8O2 | Mild anti-inflammatory |

| Beta-alanine | C3H7NO2 | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.